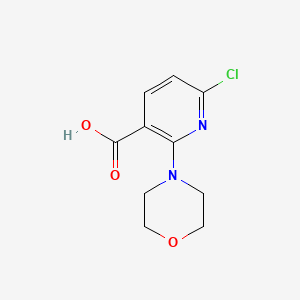

6-Chloro-2-morpholinonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-morpholinonicotinic acid is a chemical compound with the CAS Number: 305863-07-4 . It has a molecular weight of 242.66 . The IUPAC name for this compound is 6-chloro-2-(4-morpholinyl)nicotinic acid .

Synthesis Analysis

The synthesis of 2-morpholinonicotinic acid was achieved using 2-chloronicotinic acid as a starting material . The process involved nucleophile acylation followed by a reduction reaction . A rapid synthetic method for 2-morpholinonicotinic acid was established, which involved esterification, nucleophilic substitution, and hydrolysis .Molecular Structure Analysis

The InChI code for 6-Chloro-2-morpholinonicotinic acid is 1S/C10H11ClN2O3/c11-8-2-1-7 (10 (14)15)9 (12-8)13-3-5-16-6-4-13/h1-2H,3-6H2, (H,14,15) .Physical And Chemical Properties Analysis

6-Chloro-2-morpholinonicotinic acid is a solid substance . The shipping temperature is room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Product Development

6-Chloro-2-morpholinonicotinic acid: is a valuable intermediate in the synthesis of various pharmaceutical products. Its structure is conducive to modifications that can lead to the development of new medications with potential therapeutic benefits .

Dyslipidemia and Cardiovascular Diseases

Derivatives of nicotinic acid, like 6-Chloro-2-morpholinonicotinic acid , have been explored for their ability to manage dyslipidemia and prevent cardiovascular diseases. They interact with the niacin receptor, which plays a role in lipid metabolism .

Anti-inflammatory and Analgesic Applications

Some derivatives of nicotinic acid exhibit anti-inflammatory and analgesic properties. The structural features of 6-Chloro-2-morpholinonicotinic acid make it a candidate for inclusion in this class of drugs .

Neurodegenerative Diseases

Research has shown that nicotinic acid derivatives can be effective against neurodegenerative diseases such as Alzheimer’s. The biochemical properties of 6-Chloro-2-morpholinonicotinic acid may contribute to this field of study .

Synthesis of Agrochemicals

6-Chloro-2-morpholinonicotinic acid: can be used in the synthesis of agrochemicals. Its chlorinated and morpholine groups are particularly useful in creating compounds that can serve as pesticides or herbicides .

Chemical Research and Synthesis

In chemical research, 6-Chloro-2-morpholinonicotinic acid serves as a building block for synthesizing a wide range of compounds. Its reactivity and stability under various conditions make it a versatile reagent .

Mecanismo De Acción

While the specific mechanism of action for 6-Chloro-2-morpholinonicotinic acid is not available, it’s worth noting that nicotinic acid (niacin), a related compound, has been used for the treatment of lipid disorders and cardiovascular disease . Niacin favorably affects apolipoprotein (apo) B–containing lipoproteins .

Safety and Hazards

The safety information for 6-Chloro-2-morpholinonicotinic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPQWSNGXVEMGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-morpholinonicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)

![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)